molecular formula C5H5NO3 B023646 5-Methylisoxazole-4-carboxylic acid CAS No. 42831-50-5

5-Methylisoxazole-4-carboxylic acid

Cat. No. B023646
CAS RN: 42831-50-5
M. Wt: 127.1 g/mol
InChI Key: VQBXUKGMJCPBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisoxazole-4-carboxylic acid is a chemical compound studied for its diverse chemical properties and synthesis methods. It is a derivative of isoxazole, an aromatic heterocycle.

Synthesis Analysis

  • The synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through domino isoxazole-isoxazole isomerization, utilizing Fe(II)-catalyzed isomerization under specific conditions (Serebryannikova et al., 2019).
  • Other synthesis methods involve one-pot processes to create derivatives of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid, employing various reactants (Martins et al., 2002).

Molecular Structure Analysis

  • X-ray crystallography and computer-aided design studies have been conducted on derivatives of 5-methylisoxazole-4-carboxylic acid, providing insights into their molecular structures and properties (Jezierska et al., 2003).

Chemical Reactions and Properties

  • 5-Methylisoxazole-4-carboxylic acid derivatives undergo various chemical reactions, including nucleophilic reactions to form compounds like 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids (Robins et al., 2007).
  • The compound also participates in reactions with nucleophiles, forming addition and/or addition-elimination products, highlighting its reactivity (Pocar et al., 1980).

Physical Properties Analysis

  • Detailed structural, electronic, and spectroscopic studies have been conducted on similar compounds, offering insights into their physical properties, such as vibrational features and hydrogen bonding (Singh et al., 2019).

Scientific Research Applications

  • Chemistry and Pharmaceuticals
    • Application Summary : 5-Methylisoxazole-4-carboxylic acid is used as a reactant for various chemical reactions . It’s used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It’s also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . Additionally, it’s used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
    • Results or Outcomes : The outcomes of these reactions would be the production of the desired compounds, such as aminopyrazole amide derivatives or trifluoromethoxyphenyl (thiazolyl)pyrroles . Quantitative data or statistical analyses were not provided in the sources.
  • Synthesis of 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

    • Application Summary : 5-Methylisoxazole-4-carboxylic acid can be used to synthesize 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid. This compound may have potential applications in various fields, although the specific details are not provided in the source.
    • Results or Outcomes : The outcome of this reaction would be the production of 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid. Quantitative data or statistical analyses were not provided in the source.
  • Preparation and Lithiation of 3,5-Disubstituted Isoxazoles

    • Application Summary : 5-Methylisoxazole-4-carboxylic acid can be used in the preparation and lithiation of 3,5-disubstituted isoxazoles . These compounds have potential value in penicillin synthesis .
    • Methods of Application : The specific methods of preparation and lithiation would depend on the specific reaction being carried out. The source mentions the reaction of 3-phenyl-5-alkoxy or -thioalkoxyisoxazoles with n-butyllithium and carbon dioxide .
    • Results or Outcomes : The outcomes of these reactions would be the production of the desired compounds, such as 3-phenyl-5-alkoxy or -thioalkoxyisoxazole-4-carboxylic acids . Quantitative data or statistical analyses were not provided in the source.
  • Lewis Acid-Mediated Transformations of 5-Acyl-N-Fluoroalkyl-1,2,3-Triazoles

    • Application Summary : 5-Methylisoxazole-4-carboxylic acid can be used in Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles . These compounds are important classes of biologically active compounds known as anti-inflammatory/anticancer agents or enzyme inhibitors .
    • Methods of Application : The specific methods of transformation would depend on the specific reaction being carried out. The source mentions the reaction of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles with Lewis acids aluminium trichloride or boron trifluoride etherate .
    • Results or Outcomes : The outcomes of these reactions would be the production of the desired compounds, such as 2-N-substituted indenones, cyclopentenones, and 4-carbonyl oxazoles . Quantitative data or statistical analyses were not provided in the source.
  • Synthesis of Leflunomide

    • Application Summary : 5-Methylisoxazole-4-carboxylic Acid is an intermediate for the synthesis of Leflunomide . Leflunomide is a disease-modifying anti-rheumatic drug (DMARD) used to treat rheumatoid arthritis .
    • Results or Outcomes : The outcome of this reaction would be the production of Leflunomide . Quantitative data or statistical analyses were not provided in the source.
  • Herbicidal Activities

    • Application Summary : 5-Methylisoxazole-4-carboxylic Acid has herbicidal activities towards Digitaria ciliaris . Digitaria ciliaris, also known as Southern Crabgrass, is a species of grass in the family Poaceae .
    • Results or Outcomes : The outcome of this application would be the control of Digitaria ciliaris . Quantitative data or statistical analyses were not provided in the source.

Safety And Hazards

Handling 5-Methylisoxazole-4-carboxylic acid requires personal protective equipment and adequate ventilation . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . Dust formation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBXUKGMJCPBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195503
Record name 5-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisoxazole-4-carboxylic acid

CAS RN

42831-50-5
Record name 5-Methylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42831-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylisoxazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042831505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylisoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Isoxazolecarboxylic acid, 5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLISOXAZOLE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL2Q213Q2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl 5-methylisoxazol-4-yl carboxylate (65 g) was heated under reflux in 10M HCl (500 ml) for 3 hours. On cooling the product crystallised out. This was filtered and dried giving 42 g of a white crystalline solid, m.p. 134°-136° C.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sulfonylation (X═SO2) For 45 μmol of aminobenzoxazole resin in each well of a 96-well microtiter plate, 1 mL RSO2Cl/THF-ACN /NMM/NMI (0.3M, 0.3 mmol RSO2Cl; 20% THF-ACN (by volume); 0.6M, 0.6 mmol NMM; 0.1M, 0.1 mmol NMI) was added to each well. The sulfonyl chlorides (RSO2Cl) used were as follows:
Quantity
45 μmol
Type
reactant
Reaction Step One
[Compound]
Name
RSO2Cl THF ACN NMM
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
RSO2Cl
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
THF ACN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A process for synthesizing leflunomide from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline is provided in which the carboxylic acid group of 5-methylisoxazole-4-carboxylic acid is chlorinated, forming 5-methylisoxazole-4-carboxylic acid chloride. The acid chloride is then reacted without intermediate distillation with 4-trifluoromethylaniline in the presence of an alkali metal or alkaline-earth metal bicarbonate acid scavenger.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylisoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methylisoxazole-4-carboxylic acid
Reactant of Route 3
5-Methylisoxazole-4-carboxylic acid
Reactant of Route 4
5-Methylisoxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Methylisoxazole-4-carboxylic acid
Reactant of Route 6
5-Methylisoxazole-4-carboxylic acid

Citations

For This Compound
98
Citations
Y Sert, M Mahendra, S Keskinoğlu… - … Acta Part A: Molecular …, 2015 - Elsevier
… Also, for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid bonds lengths have … Also, for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid bond angles have been …
Number of citations: 8 www.sciencedirect.com
KK Zhigulev, RA Khmel'nitskii, MA Panina - Chemistry of Heterocyclic …, 1974 - Springer
… The mass spectra of 15 compounds of 3-aryl-5-methylisoxazole-4-carboxylic acid and their derivatives (I-XV) were investigated. The mass spectra were obtained with a Varian MAT-CH-…
Number of citations: 3 link.springer.com
RG Micetich, CG Chin - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… methylisoxazole on reaction with butyllithium and carbon dioxide gave 3-methoxyisoxazole-5-acetic acid as the major product, along with 3-methoxy-5methylisoxazole-4-carboxylic acid…
Number of citations: 43 cdnsciencepub.com
FP Doyle, JC Hanson, AAW Long… - Journal of the Chemical …, 1963 - pubs.rsc.org
… we obtained 3-9-methoxyphenyl-5-methylisoxazole-4-carboxylic acid (I1 ; R = $-MeO*C,H,, … Synthesis of 3-2’-furyl-5-methylisoxazole-4-carboxylic acid was similarly accomplished from …
Number of citations: 7 pubs.rsc.org
MR Ghante, SR Sawant, VK Bhusari… - JPC–Journal of Planar …, 2022 - Springer
… Degradation products identified after stress studies were 4-(trifluoromethyl)aniline and 5-methylisoxazole-4-carboxylic acid. Linearity studies were performed in the range of 100‒600 ng…
Number of citations: 0 link.springer.com
GK Khisamutdinov, IT Strukov, AA Solntseva… - Pharmaceutical …, 1970 - Springer
… 3-(4',5~-Dibromo-2T-furyl)-5-methylisoxazole-4-carboxylic Acid Hydrazide (X). A mixture of 1 g of IX, 0.5 ml of absolute ethanol, and 0.3 ml of hydrazine was heated on a steam bath for …
Number of citations: 3 link.springer.com
M BHATALE, N KALIYAPERUMAL… - Oriental Journal of …, 2021 - search.ebscohost.com
… Also Leflunomide3 manufactured from starting material 4-(trifluoromethyl) aniline( TFMA) and 5-Methylisoxazole-4-carboxylic acid (5-MIA). In the synthesis of the starting material 5-MIA …
Number of citations: 0 search.ebscohost.com
DC Wang, W Xu, WY Wu - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C5H5NO3, the molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit. An intramolecular C—H⋯O interaction is present. In …
Number of citations: 1 scripts.iucr.org
K Raghu, N Srikantamurthy, KB Umesha… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C12H11NO4, the dihedral angle between the benzene and isoxazole rings is 42.52 (8). The carboxylic acid group is close to being coplanar with the isoxazole …
Number of citations: 4 scripts.iucr.org
D Im, K Jung, S Yang, W Aman, JM Hah - European Journal of Medicinal …, 2015 - Elsevier
… The 5-methylisoxazole-4-carboxylic acid (1) (1 g, 7.86 mmol) in SOCl 2 (3 mL) was heated at 50 C until compound 1 disappeared in TLC. After reaction was terminated, the mixture was …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.